(4-Bromophenyl)cycloheptane
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Overview
Description
(4-Bromophenyl)cycloheptane is an organic compound with the molecular formula C13H17Br It consists of a cycloheptane ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Bromophenyl)cycloheptane involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance production rates .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The aromatic ring or the cycloheptane ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cycloheptane derivative .
Scientific Research Applications
(4-Bromophenyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new therapeutic agents.
Industry: It serves as a nonpolar solvent and an intermediate in the manufacture of various chemicals and pharmaceutical drugs
Mechanism of Action
The mechanism by which (4-Bromophenyl)cycloheptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and the cycloheptane ring can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A simple cycloalkane with the formula C7H14, used as a nonpolar solvent.
(4-Bromophenyl)cyclohexane: Similar to (4-Bromophenyl)cycloheptane but with a six-membered ring instead of a seven-membered ring.
(4-Bromophenyl)cyclooctane: Contains an eight-membered ring, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its seven-membered ring, which provides distinct conformational flexibility and reactivity compared to its six- and eight-membered counterparts.
Properties
Molecular Formula |
C13H17Br |
---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
(4-bromophenyl)cycloheptane |
InChI |
InChI=1S/C13H17Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6H2 |
InChI Key |
KYPPJXFQNPJHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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